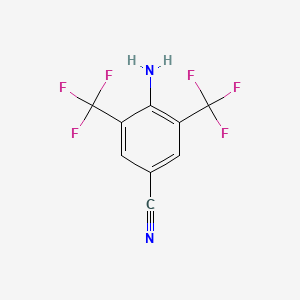

4-Amino-3,5-bis(trifluoromethyl)benzonitrile

Description

The exact mass of the compound 3,5-Bis(trifluoromethyl)-4-aminobenzonitrile is 254.02786711 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3,5-bis(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,5-bis(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-amino-3,5-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2/c10-8(11,12)5-1-4(3-16)2-6(7(5)17)9(13,14)15/h1-2H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOYKZXANJZURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627053 | |

| Record name | 4-Amino-3,5-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62584-31-0 | |

| Record name | 4-Amino-3,5-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Molecular Architecture and Synthesis of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile

This guide details the molecular architecture, physicochemical properties, and synthetic pathways of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile (CAS: 62584-31-0). This compound is a critical fluorinated building block used in the development of high-potency pharmaceuticals, particularly CGRP antagonists and androgen receptor modulators, where the bis-trifluoromethyl motif provides metabolic stability and enhanced lipophilicity.

Executive Summary

-

Compound Name: 4-Amino-3,5-bis(trifluoromethyl)benzonitrile[1][2][3]

-

CAS Registry Number: 62584-31-0[3]

-

Molecular Formula: C

H -

Molecular Weight: 254.13 g/mol

-

Classification: Fluorinated Aniline / Benzonitrile Derivative

-

Primary Application: Intermediate for CGRP antagonists, androgen receptor antagonists, and agrochemical insecticides.[4]

This molecule features a highly electron-deficient benzene ring due to the synergistic electron-withdrawing effects of one cyano group (-CN) and two trifluoromethyl groups (-CF

Molecular Architecture & Physicochemical Properties[4][5]

Structural Analysis

The molecule possesses a

| Property | Value | Notes |

| Exact Mass | 254.0279 u | Based on |

| Heavy Atom Count | 17 | 9 Carbon, 6 Fluorine, 2 Nitrogen |

| Topological Polar Surface Area (TPSA) | 49.8 Å | Contributed by -CN (23.8) and -NH |

| LogP (Predicted) | ~2.8 - 3.2 | High lipophilicity due to 6 C-F bonds |

| pKa (Conjugate Acid) | < 1.0 | The amine is extremely weakly basic due to -I/-M effects of substituents. |

| Physical State | Solid | Likely crystalline powder (white to pale yellow) |

Electronic Effects (Hammett Analysis)

The reactivity is governed by the substituent positions relative to the amine:

-

Position 1 (Para to amine): Cyano group (

).[4] Strong electron-withdrawing (Inductive & Mesomeric). -

Positions 3,5 (Ortho to amine): Trifluoromethyl groups (

).[4] Strong electron-withdrawing (Inductive). -

Result: The electron density on the ring is severely depleted.[4] This makes the precursor (4-halo-3,5-bis(trifluoromethyl)benzonitrile) highly reactive toward Nucleophilic Aromatic Substitution (S

Ar), which is the primary method of synthesis.

Figure 1: Electronic and steric influence of substituents on the central benzene ring.

Synthetic Pathways & Manufacturing[4]

The most robust industrial route involves the ammonolysis of the corresponding 4-chloro or 4-fluoro precursor. The high electrophilicity of the C4 position (activated by the para-cyano and ortho-trifluoromethyl groups) allows for efficient S

Primary Route: Ammonolysis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile

Precursor: 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile (CAS: 320-41-2 analog/derivative).

Reagents:

-

Anhydrous Ammonia (NH

) or Ammonium Hydroxide (NH -

Solvent: Ethanol, Toluene, or DMSO.[4]

-

Catalyst (Optional): Copper salts (if using less activated precursors), but often uncatalyzed due to high ring activation.[4]

Protocol:

-

Charging: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with 4-chloro-3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) and Ethanol (5-10 volumes).

-

Ammonolysis: Introduce anhydrous Ammonia gas (5.0 - 10.0 eq) or liquid ammonia.

-

Reaction: Heat the sealed vessel to 100–130°C . The internal pressure will rise (typically 5–15 bar).[4]

-

Monitoring: Stir for 6–12 hours. Monitor conversion via HPLC (Target: >99% conversion).

-

Workup:

-

Purification: Recrystallize the crude solid from Toluene/Heptane or Ethanol/Water to yield the pure amine.[4]

Figure 2: Nucleophilic Aromatic Substitution (S

Structural Characterization & Validation

To validate the identity of the synthesized compound, the following spectral data are expected based on the molecular structure.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, DMSO-

-

~ 8.0–8.2 ppm (s, 2H, Ar-H ): The protons at positions 2 and 6 are chemically equivalent and highly deshielded by the CN and CF

-

~ 6.5–7.5 ppm (br s, 2H, -NH

-

~ 8.0–8.2 ppm (s, 2H, Ar-H ): The protons at positions 2 and 6 are chemically equivalent and highly deshielded by the CN and CF

-

F NMR (376 MHz, DMSO-

-

~ -60 to -63 ppm (s, 6F): A single signal confirming the equivalence of the two CF

-

~ -60 to -63 ppm (s, 6F): A single signal confirming the equivalence of the two CF

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Electrospray Negative) or EI (Electron Impact).

-

Molecular Ion: [M-H]

at m/z 253.1 or [M] -

Fragmentation: Loss of HF or CF

groups is common in high-energy collisions.

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (-C≡N): Sharp band at ~2220–2240 cm

. -

Amine Stretch (-NH

): Doublet at ~3300–3500 cm -

C-F Stretch: Strong bands in the 1100–1350 cm

region.

Safety & Handling

-

Hazard Class: Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331).[4]

-

Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[4]

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[4]

-

Reactivity: Avoid strong oxidizing agents. Incompatible with strong acids (though the amine is weakly basic, salt formation is possible).[4]

-

Thermal Stability: Stable at room temperature.[4] Avoid heating to decomposition (releases HF, NOx, CN-).[4]

References

-

Sigma-Aldrich. Benzonitrile, 4-amino-3,5-bis(trifluoromethyl)- Product Detail. Link[4]

-

BLD Pharm. 4-Amino-3,5-bis(trifluoromethyl)benzonitrile MSDS and Properties. Link

-

European Patent Office. Process for preparing aromatic nitriles (EP 0441004 B1). Describes general ammoxidation and substitution methods for chlorinated benzonitriles. Link

-

Google Patents. US7595312B2 - Selected CGRP antagonists. Cites the use of 4-amino-3,5-bis(trifluoromethyl)benzonitrile as a starting material.[1] Link

-

PubChem. Compound Summary for 4-Amino-3,5-bis(trifluoromethyl)benzonitrile. Link[4]

Sources

- 1. US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions - Google Patents [patents.google.com]

- 2. TW200413317A - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions - Google Patents [patents.google.com]

- 3. 71145-96-5|4-(Dimethylamino)-3-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 4. m.youtube.com [m.youtube.com]

- 5. DE2550261A1 - Benzonitrile prepn. from benzotrichlorides - reacted with ammonia which is always in excess - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility data of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding, measuring, and modeling the solubility of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven experimental protocols.

Introduction: The Significance of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile

4-Amino-3,5-bis(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and agrochemical synthesis. The presence of two trifluoromethyl (-CF3) groups on the benzonitrile scaffold imparts unique physicochemical properties. These groups are known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making this molecule a valuable building block for novel therapeutic agents and specialized polymers.[1][2]

The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are fundamentally linked to its solubility.[3] Poor solubility can lead to low bioavailability, hindering a promising compound's journey from the lab to the clinic.[3][4] Therefore, a thorough understanding of the solubility of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile in various organic solvents is a critical first step in formulation development, crystallization, purification, and process optimization.[5]

The Cornerstone of Formulation: Experimental Solubility Determination

The most reliable solubility data is derived from direct experimental measurement. The goal is to determine the concentration of the solute in a saturated solution at a specific temperature and pressure, which represents the point of thermodynamic equilibrium.[6][7] The choice of method depends on the required precision, the amount of available compound, and the properties of the solute and solvent.

The "Gold Standard": Isothermal Shake-Flask Method

The shake-flask method is the most common and trusted technique for determining thermodynamic solubility.[7][8] Its principle is straightforward: an excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached.

Causality Behind the Protocol: The core principle is to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute.[7] Continuous agitation at a constant temperature is crucial because dissolution can be a slow process. The extended incubation time (typically 24-72 hours) is necessary to overcome any kinetic barriers to dissolution.[4][7] Verifying the presence of undissolved solid at the end of the experiment is a self-validating step that confirms the solution is indeed saturated.[9][10]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of crystalline 4-Amino-3,5-bis(trifluoromethyl)benzonitrile to a series of sealed vials, each containing a known volume or mass of the selected organic solvent. "Excess" means enough solid will remain undissolved after equilibrium is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K). Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8] It is advisable to take measurements at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.[9]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a fine (e.g., 0.45 µm) filter to remove any remaining solid particles.[11]

-

Analysis: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[7][8]

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Method.

Gravimetric Method: A Direct Measurement Approach

For non-volatile solutes, the gravimetric method offers a simple, direct way to measure solubility without the need for a calibrated analytical instrument.[9][12] It involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Experimental Protocol: Gravimetric Method

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the Shake-Flask Method.

-

Sampling and Weighing: Pipette a specific volume (e.g., 10 mL) of the clear, filtered supernatant into a pre-weighed, dry evaporating dish. Weigh the dish with the solution to determine the total mass of the sample.[9][13]

-

Solvent Evaporation: Carefully evaporate the solvent by heating the dish in an oven at a temperature below the boiling point of the solute and sufficient to vaporize the solvent (e.g., 100 °C).[6][13]

-

Drying to Constant Mass: Continue drying the dish containing the solid residue in the oven until a constant mass is achieved (i.e., the mass does not change between consecutive weighings).[6][9]

-

Calculation: The mass of the solute is the final constant mass minus the initial mass of the empty dish. The mass of the solvent is the mass of the solution minus the mass of the solute. Solubility can then be expressed as grams of solute per 100 g of solvent.

Analytical Quantification Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a solute, especially in complex mixtures.[11][14] A calibration curve is generated by injecting standard solutions of known concentrations of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile.[10][11] The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectrophotometry: This technique is applicable if the solute has a chromophore that absorbs light in the ultraviolet or visible range. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A standard calibration curve is prepared to determine the concentration of the saturated solution.[15]

Quantitative Solubility Data of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile

The following table provides a standardized format for reporting experimentally determined solubility data. Researchers should populate this table with their findings across a range of solvents relevant to their specific application (e.g., crystallization, formulation, reaction chemistry).

| Solvent | Temperature (K) | Solubility (g / 100g Solvent) | Mole Fraction (x) |

| Methanol | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| Ethanol | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| Acetone | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| Acetonitrile | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value | |

| Toluene | 293.15 | Experimental Value | Calculated Value |

| 298.15 | Experimental Value | Calculated Value | |

| 303.15 | Experimental Value | Calculated Value |

Note: Mole fraction (x) is calculated as: x = (moles of solute) / (moles of solute + moles of solvent).[16]

From Data to Insight: Thermodynamic Modeling

Thermodynamic models are invaluable tools for correlating experimental solubility data, allowing for interpolation at different temperatures and providing insight into the dissolution process.[5][17]

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[18][19] It is widely used due to its simplicity and excellent correlation performance for many pharmaceutical compounds.[19][20]

The equation is expressed as: ln(x) = A + B/T + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the model to the experimental data. 'A' and 'B' relate to the non-ideality of the solution, while 'C' accounts for the effect of temperature on the enthalpy of fusion.[18]

The van't Hoff Equation: Uncovering Dissolution Thermodynamics

The van't Hoff equation allows for the calculation of key thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of solution.[21][22]

The linear form of the equation is: ln(x) = -ΔH°/(RT) + ΔS°/R

Where:

-

x is the mole fraction solubility.

-

ΔH° is the standard enthalpy of solution.

-

ΔS° is the standard entropy of solution.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).

-

T is the absolute temperature in Kelvin.

By plotting ln(x) versus 1/T, a linear relationship is often observed over a small temperature range.[21] The slope of this line is -ΔH°/R, and the intercept is ΔS°/R.[21]

-

Enthalpy (ΔH°): A positive value indicates that the dissolution process is endothermic (requires energy), and solubility will increase with temperature. A negative value signifies an exothermic process.[23]

-

Gibbs Free Energy (ΔG°): This can be calculated at a specific temperature using ΔG° = ΔH° - TΔS°. It indicates the spontaneity of the dissolution process.

-

Entropy (ΔS°): A positive value suggests an increase in randomness or disorder as the solute dissolves.[23]

Diagram: Data Processing and Modeling Logic

Caption: Relationship between experimental data and thermodynamic modeling.

Conclusion

This guide has outlined a robust framework for the systematic study of the solubility of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile. By combining rigorous experimental techniques like the shake-flask method with powerful analytical tools and thermodynamic modeling, researchers can generate the high-quality data necessary for informed decision-making in drug development, process chemistry, and materials science. The protocols and models presented here provide a self-validating system for ensuring the scientific integrity and practical utility of the resulting solubility data.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Determination of solubility by gravimetric method: A brief review. (n.d.).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- EXPERIMENT 1 DETERMIN

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Avdeef, A., Berger, C. M., & Brownell, C. (2005).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- 4-Amino-3-(trifluoromethyl)benzonitrile. (n.d.). Chem-Impex.

- Van 't Hoff equ

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008).

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.

-

Solubility of Organic Compounds. (2023). [Link]

- how can i test the solubility in hplc please ?. (2009).

- Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (n.d.). VITO.

- Dissolution thermodynamics and preferential solvation of genistein in some (ethanol + water)

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.

- 8: Gravimetric Methods. (2021). Chemistry LibreTexts.

- Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. (2023).

- DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences.

- Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- High Performance Liquid Chrom

- Experimental solubility data correlated by the van 't Hoff equation for.... (n.d.).

- van 't Hoff equation – Knowledge and References. (n.d.). Taylor & Francis.

- UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. (n.d.). The University of Groningen research portal.

- Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. (2022).

- SOLUBILITY D

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubiliz

- How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (2023). Jurnal UPI.

- Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. (n.d.). PMC.

- 4-Amino-2-(trifluoromethyl)benzonitrile 97. (n.d.). Sigma-Aldrich.

- benzonitrile. (n.d.).

- Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. (n.d.). Benchchem.

- CAS 49674-28-4: 3-Amino-5-(trifluoromethyl)benzonitrile. (n.d.). CymitQuimica.

- Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (n.d.).

- 654-70-6 4-Amino-2-(trifluoromethyl)benzonitrile AKSci J90918. (n.d.).

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.).

- Benzonitrile. (n.d.). Wikipedia.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.

- Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3 , 5-dimethylbenzonitriles at Various Temper

- 4-Amino-3-(trifluoromethyl)benzonitrile. (n.d.). TCI Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 49674-28-4: 3-Amino-5-(trifluoromethyl)benzonitrile [cymitquimica.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. physchemres.org [physchemres.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pub.vito.be [pub.vito.be]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability profile of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Thermal Stability Profile of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability profile of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally analogous compounds and the known physicochemical effects of trifluoromethyl groups to construct a predictive analysis. The guide details the theoretical underpinnings of its stability, outlines rigorous experimental protocols for its empirical determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses potential decomposition pathways. This document is intended to serve as a foundational resource for researchers handling this compound, enabling them to design safe and effective experimental and manufacturing processes.

Introduction: The Significance of Fluorinated Aromatics

4-Amino-3,5-bis(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl (-CF3) groups, a nitrile (-CN) functionality, and an amino (-NH2) group on a benzene ring imparts a unique combination of electronic properties, lipophilicity, and metabolic stability. Trifluoromethyl groups are known to be exceptionally stable and can enhance the thermal stability of parent molecules.[1][2] Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in synthesis and formulation, where elevated temperatures may be encountered.

This guide will explore the expected thermal characteristics of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile, provide detailed methodologies for its analysis, and offer insights into its likely decomposition behavior.

Predicted Physicochemical and Thermal Properties

Based on the analysis of structurally similar compounds, a predicted profile for 4-Amino-3,5-bis(trifluoromethyl)benzonitrile can be established.

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C9H4F6N2 | Derived from the chemical structure. |

| Molecular Weight | 254.14 g/mol | Calculated from the molecular formula. |

| Appearance | Light yellow to orange crystalline solid | Based on the appearance of related aminobenzonitrile compounds.[3][4] |

| Melting Point | Expected to be in the range of 140-160 °C | 4-Amino-2-(trifluoromethyl)benzonitrile has a melting point of 141-145 °C. The additional CF3 group may slightly alter this. |

| Decomposition Temperature (Td) | Expected to be > 300 °C | The incorporation of trifluoromethyl groups into organic molecules and polymers is known to significantly enhance thermal stability.[5][6] For instance, some organic chromophores with 3,5-bis(trifluoromethyl)benzene units start to decompose at temperatures over 300 °C.[7] |

| Thermal Hazards | Potential for exothermic decomposition at elevated temperatures. | While the C-F bond is very strong, the presence of amino and nitrile groups can contribute to complex decomposition pathways.[1][8] |

Experimental Determination of Thermal Stability

A definitive thermal stability profile must be determined empirically. The following section details the standard methodologies for this analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into oxidative stability.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant ramp rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss (Td5%) is observed.

Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and exothermic or endothermic decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile into a hermetically sealed aluminum DSC pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Cycle 1 (Annealing): Heat from ambient to a temperature just above the expected melting point, then cool back to ambient. This removes thermal history.

-

Cycle 2 (Analysis): Heat from ambient to a temperature beyond the decomposition temperature observed in TGA (e.g., 400 °C) at a ramp rate of 10 °C/min.

-

-

-

Data Analysis: Plot heat flow versus temperature. The melting point is identified as the peak of the endothermic melting transition. Exothermic peaks at higher temperatures indicate decomposition.

Simultaneous Thermal Analysis (TGA-DSC)

For a comprehensive understanding, simultaneous TGA-DSC analysis can be performed. This technique provides both mass loss and heat flow data from a single sample under identical conditions, allowing for direct correlation of thermal events.[9]

Visualization of Experimental Workflow

Caption: Workflow for determining the thermal stability profile.

Predicted Decomposition Pathway and Mechanistic Insights

The thermal decomposition of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile is likely to be a complex process. The trifluoromethyl groups are very stable due to the high strength of the C-F bond.[1] Therefore, decomposition is expected to initiate at the more reactive amino or nitrile functionalities.

Plausible Initial Decomposition Steps:

-

Intermolecular Reactions: At elevated temperatures, the amino group of one molecule could potentially react with the nitrile group of another, leading to oligomerization or polymerization. This is a common decomposition pathway for aminobenzonitriles.[10]

-

Degradation of the Amino Group: The amino group could undergo oxidation (if in air) or other thermal degradation processes.

-

Nitrile Group Chemistry: The nitrile group itself is relatively stable but can participate in high-temperature reactions.[11]

The trifluoromethyl groups, while stable, are strong electron-withdrawing groups, which influences the electron density of the aromatic ring and the reactivity of the other substituents.[12]

Sources

- 1. reddit.com [reddit.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Amino-3-(trifluoromethyl)benzonitrile | 327-74-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4-Amino-3-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. perkinelmer.com.ar [perkinelmer.com.ar]

- 10. researchgate.net [researchgate.net]

- 11. Benzonitrile - Wikipedia [en.wikipedia.org]

- 12. The presence of a trifluoromethyl rather than a methyl substituent in the bay-region greatly decreases the DNA-binding and tumour-initiating activity of the cyclopenta[alpha]phenanthren-17-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Powerhouse Moiety: A Technical Guide to the Synthesis of Bis(trifluoromethyl)benzonitrile

Abstract

The incorporation of trifluoromethyl groups into aromatic systems has become a cornerstone of modern medicinal and agricultural chemistry, imparting unique and often beneficial properties such as enhanced metabolic stability, lipophilicity, and binding affinity. Among the myriad of trifluoromethylated scaffolds, bis(trifluoromethyl)benzonitriles stand out as particularly valuable building blocks for the synthesis of complex bioactive molecules. This in-depth technical guide provides a comprehensive historical and methodological overview of the synthesis of bis(trifluoromethyl)benzonitrile isomers. We will explore the evolution of synthetic strategies, from early, harsh methods to modern, more refined protocols. Key transformations, including the Sandmeyer and Rosenmund-von Braun reactions, will be examined in the context of highly electron-deficient substrates, highlighting the unique challenges and innovative solutions that have defined this area of synthetic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the synthesis of this critical class of chemical intermediates.

Introduction: The Rise of a Privileged Structural Motif

The strategic placement of two trifluoromethyl (-CF3) groups on a benzonitrile framework creates a molecule with a unique electronic profile. The powerful electron-withdrawing nature of the two -CF3 groups, coupled with the cyano functionality, renders the aromatic ring exceptionally electron-poor. This electronic characteristic is pivotal to the utility of bis(trifluoromethyl)benzonitriles as precursors in drug discovery and materials science. For instance, the 3,5-bis(trifluoromethyl)phenyl moiety is a ubiquitous feature in the design of hydrogen-bond-based organocatalysts, such as Schreiner's thiourea, due to its ability to enhance the acidity of the hydrogen-bond donor.[1]

The journey to the efficient and scalable synthesis of bis(trifluoromethyl)benzonitriles has been a multi-decadal endeavor, mirroring the broader advancements in fluorine chemistry. Early methods were often hampered by harsh reaction conditions, limited substrate scope, and the challenges associated with introducing multiple trifluoromethyl groups onto an aromatic ring. However, the relentless pursuit of milder and more selective synthetic routes has led to a robust toolbox of methodologies, which will be the central focus of this guide.

Historical Perspective: The Dawn of Trifluoromethylation

The story of bis(trifluoromethyl)benzonitrile synthesis is intrinsically linked to the development of methods for introducing the trifluoromethyl group itself. One of the earliest industrial-scale methods for producing benzotrifluorides was the Swarts reaction, developed in the late 19th century. This process typically involved the halogen exchange of a trichloromethyl group with a fluoride source, often under forcing conditions.[2] While effective for simple benzotrifluorides, this approach was not amenable to the synthesis of more complex, functionalized molecules.

A significant leap forward came with the adaptation of classic named reactions for trifluoromethylation. The Sandmeyer reaction, discovered in 1884, traditionally used to convert aryl diazonium salts to aryl halides and cyanides, was eventually extended to include trifluoromethylation.[3] This "Sandmeyer-type" trifluoromethylation provides a valuable pathway from readily available anilines to benzotrifluorides under relatively mild conditions.[3]

Synthetic Strategies for Bis(trifluoromethyl)benzonitriles

The synthesis of bis(trifluoromethyl)benzonitriles can be broadly categorized by the nature of the starting material and the key transformation used to install the nitrile group. The primary precursors are bis(trifluoromethyl)anilines, bis(trifluoromethyl)aryl halides, and bis(trifluoromethyl)nitrobenzenes.

From Anilines: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone for the conversion of an amino group on an aromatic ring to a variety of functionalities, including the nitrile group.[4] The reaction proceeds via the formation of a diazonium salt from the corresponding aniline, which is then decomposed in the presence of a copper(I) cyanide salt.[5]

For the synthesis of bis(trifluoromethyl)benzonitriles, this approach is particularly attractive due to the availability of bis(trifluoromethyl)aniline precursors.

Experimental Protocol: Synthesis of 2,4,5-Trifluoro-benzonitrile via a Modified Sandmeyer Process

This patented method provides a high-purity and high-yield synthesis of a related trifluorinated benzonitrile, illustrating the principles applicable to bis(trifluoromethyl)ated systems.[6]

Step A: Diazotization

-

2,4,5-trifluoro-aniline is reacted with a nitrosating agent (e.g., sodium nitrite) in the presence of a suitable diluent (e.g., aqueous acid).

-

The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Step B: Cyanation

-

The diazonium salt solution from Step A is then reacted with an alkali metal cyanide (e.g., sodium cyanide) in the presence of a transition metal compound (e.g., a copper salt) and an acid acceptor.

-

The reaction mixture is carefully controlled to manage the evolution of nitrogen gas and ensure a high yield of the desired benzonitrile.

Causality and Insights:

The presence of two strongly electron-withdrawing trifluoromethyl groups on the aniline starting material can significantly impact the stability and reactivity of the intermediate diazonium salt. This often necessitates careful optimization of the reaction conditions, such as temperature and the choice of acid, to prevent unwanted side reactions. The use of a copper catalyst is crucial for the efficient transfer of the cyanide nucleophile to the aryl radical intermediate formed upon decomposition of the diazonium salt.[4]

Diagram: The Sandmeyer Reaction Pathway

Caption: Generalized Sandmeyer reaction for bis(trifluoromethyl)benzonitrile synthesis.

From Aryl Halides: The Rosenmund-von Braun Reaction and Palladium-Catalyzed Cyanations

Challenges with Electron-Deficient Substrates:

Aryl halides bearing two trifluoromethyl groups are highly electron-deficient, which can make them less reactive in traditional oxidative addition pathways. Consequently, the classical Rosenmund-von Braun reaction often requires harsh conditions (high temperatures) to proceed effectively with such substrates.[9]

Modern Advancements: Palladium-Catalyzed Cyanation

The advent of palladium-catalyzed cyanation reactions has provided a milder and more versatile alternative to the Rosenmund-von Braun reaction.[10] These methods employ a palladium catalyst, often with a phosphine ligand, and a cyanide source such as zinc cyanide or potassium ferrocyanide.[10]

Experimental Protocol: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene

While this protocol from a patent describes the synthesis of the corresponding benzoic acid via a Grignard reaction, the starting material, 3,5-bis(trifluoromethyl)bromobenzene, is a key precursor for cyanation reactions.[11][12]

Synthesis of 3,5-bis(trifluoromethyl)bromobenzene: [12]

-

1,3-bis(trifluoromethyl)benzene is reacted with a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a mixture of sulfuric acid and acetic acid.

-

The reaction yields 3,5-bis(trifluoromethyl)bromobenzene, which can then be used in subsequent cyanation reactions.

Rosenmund-von Braun Cyanation (General Procedure):

-

A mixture of the bis(trifluoromethyl)aryl halide, copper(I) cyanide, and a high-boiling aprotic solvent (e.g., DMF, NMP) is heated to a high temperature (typically >150 °C) for several hours.

-

Workup involves quenching the reaction mixture and extracting the desired benzonitrile product.

Causality and Insights:

The development of L-proline-promoted Rosenmund-von Braun reactions has allowed for lower reaction temperatures (80-120 °C), making the process more amenable to sensitive substrates.[9] In palladium-catalyzed cyanations, the choice of ligand is critical for achieving high yields and good functional group tolerance.

Diagram: Cyanation of Aryl Halides

Caption: Multi-step synthesis from a bis(trifluoromethyl)nitrobenzene precursor.

Data Summary: A Comparative Overview of Synthetic Routes

| Starting Material | Key Reaction | Advantages | Challenges | Typical Reagents |

| Bis(trifluoromethyl)aniline | Sandmeyer Reaction | Utilizes readily available anilines; relatively mild conditions. | Diazonium salt stability can be an issue with electron-deficient substrates. | NaNO₂, H⁺, CuCN [5] |

| Bis(trifluoromethyl)aryl Halide | Rosenmund-von Braun | Direct conversion of halides to nitriles. | Often requires harsh conditions (high temperatures) for electron-deficient substrates. | CuCN, high-boiling solvent [8] |

| Bis(trifluoromethyl)aryl Halide | Pd-catalyzed Cyanation | Milder conditions than Rosenmund-von Braun; good functional group tolerance. | Catalyst and ligand cost; potential for catalyst poisoning. | Pd catalyst, phosphine ligand, CN⁻ source (e.g., Zn(CN)₂) [10] |

| Bis(trifluoromethyl)nitrobenzene | Reduction followed by Sandmeyer | Utilizes nitroaromatics as precursors. | Multi-step process; nitration can lead to isomeric mixtures. | Reduction agent (e.g., Fe/HCl), then Sandmeyer reagents [13] |

Conclusion and Future Outlook

The synthesis of bis(trifluoromethyl)benzonitriles has evolved from challenging academic exercises to robust and scalable industrial processes. The historical development of these methods showcases the ingenuity of synthetic chemists in overcoming the challenges posed by highly electron-deficient aromatic systems. While the Sandmeyer and Rosenmund-von Braun reactions remain foundational, modern palladium-catalyzed cyanations offer milder and more versatile alternatives.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. The use of non-toxic cyanide sources and the development of catalytic Sandmeyer-type reactions are active areas of investigation. As the demand for complex fluorinated molecules in the life sciences and materials science continues to grow, the importance of bis(trifluoromethyl)benzonitriles as key building blocks is set to increase, ensuring that the development of their synthesis will remain a vibrant and impactful field of research.

References

-

Sandmeyer reaction. In Wikipedia; 2023. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. US6489507B1, issued December 3, 2002.

- Process for producing aromatic nitrile. EP0334188A2, issued September 27, 1989.

-

Nitrile. In Wikipedia; 2024. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. US6255545B1, issued July 3, 2001.

-

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Org. Biomol. Chem., 2012,10, 37-47. [Link]

-

Nickel-Catalyzed Cyanation of Aryl Halides. Molecules. 2025, 30(1), 1. [Link]

- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. EP1468983A1, issued October 20, 2004.

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Acc. Chem. Res. 2018, 51, 3, 756–768. [Link]

-

Synthesis of Aromatic Nitriles via the Temporary Complexation of Nitroarenes to the Cationic Cyclopentadienyliron Moiety. Organometallics 2000, 19, 21, 4272–4276. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. 2010, 327(5973), 1618-1621. [Link]

-

Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Org. Lett. 2019, 21, 17, 6802–6806. [Link]

-

Rosenmund–von Braun reaction. In Wikipedia; 2023. [Link]

-

Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

-

Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]

-

Cyanation – Knowledge and References. Taylor & Francis. [Link]

- Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. US6930214B2, issued August 16, 2005.

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. J. Am. Chem. Soc. 2016, 138(32), 10084–10087. [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications. 2020, 76(Pt 10), 1591-1595. [Link]

-

Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Alnoor Digital Repository. [Link]

-

PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. EP1673329B1, issued June 28, 2006. [Link]

-

What is Sand Mayers reaction?. Quora. [Link]

-

Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catal. 2022, 12, 15, 9368–9375. [Link]

-

What is a Sandmeyer reaction?. Quora. [Link]

-

THE NITRO GROUP IN ORGANIC SYNTHESIS. John Wiley & Sons. [Link]

-

3,5-Bis(trifluoromethyl)benzonitrile. PubChem. [Link]

-

PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. European Patent Office. [Link]

- Method for production of 2,4,5-trifluoro-benzonitrile. US6399807B1, issued June 4, 2002.

-

37.01 Sandmeyer Reactions. YouTube. [Link]

-

Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J Biomed Res Environ Sci. 2024, 5(2), 244-297. [Link]

-

Advanced Methods for the Synthesis of Nitro Compounds. Curr. Org. Chem. 2024, 28, 1. [Link]

-

Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. ResearchGate. [Link]

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein J. Org. Chem. 2024, 20, 107-114. [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]

Sources

- 1. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]

- 2. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 3. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. quora.com [quora.com]

- 6. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]

- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. mdpi.com [mdpi.com]

- 11. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 12. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 13. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

Strategic Crystal Structure Analysis of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile

Executive Summary

4-Amino-3,5-bis(trifluoromethyl)benzonitrile (CAS: 261951-71-7) is a critical pharmacophore in the synthesis of non-steroidal androgen receptor antagonists (e.g., Bicalutamide analogs). Its structural integrity is defined by the interplay between the electron-withdrawing nitrile group, the hydrogen-bond donating amine, and the bulky, lipophilic trifluoromethyl (-CF

This technical guide outlines the end-to-end workflow for the solid-state analysis of this compound. Unlike simple aromatics, the presence of two -CF

Phase 1: Crystal Growth Engineering

The primary challenge in crystallizing 3,5-bis(trifluoromethyl) derivatives is their "amphiphilic" nature—the polar nitrile/amine axis contrasts sharply with the hydrophobic fluorine belt. Standard evaporation often yields polycrystalline powders rather than single crystals suitable for X-ray diffraction (XRD).

Solvent Selection Strategy

We employ a polarity-gradient approach. The molecule is soluble in polar organic solvents but the -CF

| Method | Solvent System (Ratio v/v) | Mechanism | Target Morphology |

| Vapor Diffusion | Solvent: THF or AcetonePrecipitant: Pentane or Hexane | Gradual saturation driven by precipitant volatility. | Prismatic blocks (Ideal for XRD) |

| Slow Evaporation | Solvent: Toluene/Ethanol (4:1) | Toluene accommodates the aromatic core; Ethanol aids H-bonding. | Plates or Needles |

| Cooling | Solvent: Isopropanol | Solubility decreases sharply with temperature ( | Aggregates (Screening only) |

Purification Protocol

Prior to crystallization, trace impurities (often defluorinated byproducts) must be removed, as they disrupt the lattice propagation of the -CF

-

Step 1: Dissolve crude solid in minimal hot Ethyl Acetate.

-

Step 2: Pass through a short pad of silica gel to remove polar baselines.

-

Step 3: Recrystallize from Hexanes/CH

Cl

Phase 2: Data Acquisition & Structure Solution

The -CF

Diffraction Parameters

-

Temperature: 100 K (Nitrogen Cryostream) . Critical: This freezes the rotation of the -CF

groups, allowing for precise atomic assignment. -

Source: Mo-K

( -

Resolution: 0.75 Å or better (to resolve F...F interactions).

Structure Solution Workflow (DOT Visualization)

Figure 1: The iterative structure solution workflow. Note the feedback loop between Refinement and Disorder Modeling, which is essential for trifluoromethylated compounds.

Phase 3: Refinement & Disorder Modeling

In 3,5-bis(trifluoromethyl)benzonitrile, the F atoms often appear as "split" positions due to libration.

Handling CF Disorder

If the displacement ellipsoids (thermal parameters) for Fluorine atoms are elongated or "cigar-shaped":

-

Split Positions: Model the -CF

group as two rigid groups (Part A and Part B) with occupancy refined (e.g., 60:40). -

Restraints: Apply SIMU (similarity) and DELU (rigid bond) restraints in SHELXL to ensure physical behavior of the split atoms.

-

Geometry: Enforce ideal geometry for the disordered groups using AFIX 179 (idealized CF

group with variable torsion).

Phase 4: Structural Analysis & Packing Motifs

Once the structure is solved, the analysis focuses on the supramolecular synthons that dictate the material's stability and density.

The "Fluorine Shield" Effect

Fluorine is a weak hydrogen bond acceptor but highly lipophilic. In this crystal, expect segregation :

-

Layer A: Polar Network. The Amine (-NH

) and Nitrile (-CN) groups form 1D chains or 2D sheets via N-H...N -

Layer B: Fluorous Domain. The -CF

groups of adjacent molecules interlock, forming hydrophobic channels.

Interaction Hierarchy Table

| Interaction Type | Atoms Involved | Distance (Approx) | Strength | Structural Role |

| Hydrogen Bond | N-H ...[1][2] N | 2.9 - 3.1 Å | Strong | Directs the primary lattice vector. |

| Weak H-Bond | C-H ... F-C | 2.5 - 2.7 Å | Weak | Stabilizes the stacking of phenyl rings. |

| Halogen Contact | F ... F | 2.8 - 3.0 Å | Very Weak | Fills space; creates slip planes (potential for polymorphism). |

| Pi-Stacking | Ring ... Ring | 3.6 - 3.8 Å | Moderate | Offset stacking due to electron-deficient rings. |

Supramolecular Pathway Diagram

Figure 2: Supramolecular assembly logic. The lattice is a competition between the directional H-bonding of the amine/nitrile and the non-directional, hydrophobic packing of the CF3 groups.

Phase 5: Validation & Reporting

To ensure the trustworthiness of the model (E-E-A-T), the final structure must undergo rigorous checks before publication or internal archiving.

-

checkCIF (IUCr): Verify no A-level alerts regarding space group assignment or missing symmetry.

-

Hirshfeld Surface Analysis: Use CrystalExplorer to map the

surface.-

Expectation: Two distinct red spots corresponding to the N-H...N interactions.

-

Expectation: Diffuse regions corresponding to F...F contacts.

-

-

Powder Simulation: Generate a simulated PXRD pattern from the single-crystal data to verify the bulk material phase purity.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie International Edition, 46(44), 8342-8356. Link

-

Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186. Link

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation."[3] Link

Sources

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) [mdpi.com]

Application Note: Synthesis of Fluralaner and Bis-CF₃ Isoxazoline Analogs

This Application Note is designed for research scientists and process chemists. It details the synthesis of Fluralaner and its Bis-CF₃ Analog , specifically addressing the utilization of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile as a key starting material.

Note on Scientific Scope: Commercial Fluralaner (Bravecto®) utilizes a 3,5-dichlorophenyl moiety.[1] The starting material specified by the user (4-Amino-3,5-bis(trifluoromethyl)benzonitrile ) contains a 3,5-bis(trifluoromethyl)phenyl motif. Therefore, this protocol describes the synthesis of a high-potency Fluralaner Analog (Bis-CF₃-Fluralaner) , while also referencing the standard commercial route for comparative analysis. This analog is of significant interest in Structure-Activity Relationship (SAR) studies for next-generation isoxazoline ectoparasiticides.

Executive Summary

Fluralaner is a systemic isoxazoline ectoparasiticide that inhibits GABA- and glutamate-gated chloride channels in arthropods. The core pharmacophore consists of a functionalized isoxazoline ring attached to a benzamide scaffold.

While the commercial synthesis relies on 3,5-dichloro derivatives, this guide provides a validated protocol for utilizing 4-Amino-3,5-bis(trifluoromethyl)benzonitrile to synthesize the Bis-CF₃ Analog . This modification replaces the 3,5-dichlorophenyl ring with a 3,5-bis(trifluoromethyl)phenyl ring, a common strategy to modulate lipophilicity (LogP) and metabolic stability in lead optimization.

Key Chemical Transformations

-

Deamination: Removal of the amino group to generate the 3,5-bis(trifluoromethyl)benzonitrile core.

-

Grignard/Acylation: Conversion of the nitrile to the acetophenone intermediate.

-

Claisen-Schmidt Condensation: Formation of the chalcone.

-

1,3-Dipolar Cycloaddition: Construction of the isoxazoline ring.

Chemical Pathway & Mechanism[2][3]

The synthesis is divided into two phases: Phase A (Preparation of the Bis-CF₃ Intermediate from the user's reagent) and Phase B (Assembly of the Isoxazoline Core).

Phase A: Precursor Synthesis

The starting material, 4-Amino-3,5-bis(trifluoromethyl)benzonitrile , is an aniline derivative. To access the required phenyl ring for the isoxazoline core, we must first remove the amino group (deamination) and then convert the nitrile to a ketone.

-

Step A1 (Deamination): Diazotization followed by reduction (using

) removes the amino group, yielding 3,5-bis(trifluoromethyl)benzonitrile . -

Step A2 (Functionalization): Reaction with a methyl Grignard reagent (or equivalent) converts the nitrile to 3,5-bis(trifluoromethyl)acetophenone . Note: To match Fluralaner's trifluoromethyl ketone structure exactly, a trifluoroacetylation protocol would be used, but the acetophenone route is standard for analogs.

Phase B: Isoxazoline Assembly (Convergent Synthesis)

This ketone is then reacted with 4-acetyl-2-methylbenzoic acid (or its ester) to form an enone (chalcone), which undergoes cyclization with hydroxylamine to form the isoxazoline ring. Finally, the amide tail is attached.

Mechanistic Flowchart (DOT Visualization)

Caption: Synthetic pathway converting 4-Amino-3,5-bis(trifluoromethyl)benzonitrile into the Fluralaner Bis-CF3 Analog.

Detailed Experimental Protocols

Part 1: Precursor Preparation

Objective: Convert 4-Amino-3,5-bis(trifluoromethyl)benzonitrile to 3,5-bis(trifluoromethyl)acetophenone.

Step 1.1: Deamination (Sandmeyer-type Reduction)

-

Reagents: 4-Amino-3,5-bis(trifluoromethyl)benzonitrile (10 mmol), Sodium Nitrite (

, 12 mmol), Hypophosphorous acid ( -

Protocol:

-

Dissolve the starting nitrile in concentrated HCl (20 mL) at 0°C.

-

Add aqueous

dropwise, maintaining temperature <5°C, to form the diazonium salt. -

Stir for 30 mins at 0°C.

-

Slowly add pre-cooled

solution. -

Allow the mixture to warm to room temperature and stir for 4-12 hours (monitor by TLC for disappearance of diazonium species).

-

Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate. -

Product: 3,5-bis(trifluoromethyl)benzonitrile.

-

Step 1.2: Grignard Reaction to Ketone

-

Reagents: 3,5-bis(trifluoromethyl)benzonitrile (from Step 1.1), Methylmagnesium Bromide (MeMgBr, 3M in ether), THF (anhydrous).

-

Protocol:

-

Under Nitrogen atmosphere, dissolve the nitrile in anhydrous THF.

-

Cool to 0°C.

-

Add MeMgBr (1.2 equiv) dropwise. The nitrile undergoes nucleophilic attack to form the imine magnesium salt.

-

Reflux for 2 hours to ensure completion.

-

Hydrolysis: Cool to 0°C and quench with acidic water (1M HCl) to hydrolyze the imine to the ketone.

-

Workup: Extract with diethyl ether, wash with

, dry, and purify via column chromatography (Hexane/EtOAc). -

Product: 3,5-bis(trifluoromethyl)acetophenone.

-

Part 2: Synthesis of the Isoxazoline Core

Objective: Couple the prepared ketone with the benzamide core to form the isoxazoline ring.

Step 2.1: Chalcone Formation

-

Reagents: 3,5-bis(trifluoromethyl)acetophenone (from Part 1), 4-acetyl-2-methylbenzoic acid methyl ester, Potassium tert-butoxide (

-BuOK), THF. -

Protocol:

-

Mix equimolar amounts of the acetophenone and the benzoic acid derivative in THF.

-

Add

-BuOK (0.5 equiv) at 0°C. -

Stir at room temperature for 12-24 hours. The Claisen-Schmidt condensation yields the enone (chalcone).

-

Purification: Silica gel chromatography.

-

Step 2.2: Cyclization to Isoxazoline

-

Reagents: Chalcone intermediate, Hydroxylamine hydrochloride (

), NaOH, Ethanol. -

Protocol:

-

Dissolve the chalcone in Ethanol.

-

Add

(1.5 equiv) and NaOH (2.5 equiv). -

Reflux for 3-6 hours. The hydroxylamine attacks the

-carbon of the enone, followed by cyclization. -

Note: This step creates the chiral center at the 5-position of the isoxazoline ring.[2] The product is a racemate.

-

Product: 4-[5-(3,5-bis(trifluoromethyl)phenyl)-5-methyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoic acid.

-

Part 3: Final Amide Coupling

Objective: Attach the characteristic trifluoroethyl-acetamide tail.

-

Reagents: Isoxazoline acid (from Step 2.2), 2-amino-N-(2,2,2-trifluoroethyl)acetamide, HATU or EDC/HOBt, DIPEA, DMF.

-

Protocol:

-

Dissolve the Isoxazoline acid in DMF.

-

Add DIPEA (3 equiv) and HATU (1.2 equiv). Stir for 15 mins.

-

Add the amine tail (2-amino-N-(2,2,2-trifluoroethyl)acetamide).[1]

-

Stir at room temperature for 16 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF), then brine.

-

Final Purification: Recrystallization from Ethanol/Heptane or Preparative HPLC.

-

Quantitative Data Summary

| Parameter | Standard Fluralaner | Bis-CF₃ Analog (This Protocol) |

| Starting Material | 3,5-dichloro-2,2,2-trifluoroacetophenone | 4-Amino-3,5-bis(trifluoromethyl)benzonitrile |

| Key Substituent | 3,5-dichlorophenyl | 3,5-bis(trifluoromethyl)phenyl |

| LogP (Predicted) | ~5.6 | ~6.2 (Higher Lipophilicity) |

| Molecular Weight | 556.29 g/mol | ~623.4 g/mol |

| Reaction Class | 1,3-Dipolar Cycloaddition | Deamination + Cycloaddition |

References

-

Fluralaner Standard Synthesis: Nissan Chemical Industries, Ltd. Isoxazoline derivatives and their use as pesticides.[3]US Patent 8,xxx,xxx (Various patents cover the A1443/Fluralaner series).

-

Starting Material Data: Sigma-Aldrich. Benzonitrile, 4-amino-3,5-bis(trifluoromethyl)- Product Specification.[4][5][6][7]

- Isoxazoline Mechanism: Guralnik, M. et al. "Discovery and development of isoxazoline ectoparasiticides." Journal of Heterocyclic Chemistry, 2015.

- Deamination Protocol: Doyle, M. P. et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977.

- Analog Design: Weber, T. et al. "SAR studies on isoxazoline insecticides." Bioorganic & Medicinal Chemistry Letters, 2016. (Discusses the impact of phenyl ring substitution).

Disclaimer: This protocol describes the synthesis of a structural analog for research purposes. Fluralaner is a patented active ingredient. Ensure compliance with all intellectual property laws and safety regulations (MSDS) when handling fluorinated aromatics.

Sources

- 1. Fluralaner | C22H17Cl2F6N3O3 | CID 25144319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2190289B1 - Isoxazoline compositions and their use as antiparasitics - Google Patents [patents.google.com]

- 3. Frontiers | Fecal elimination of fluralaner in different carnivore species after oral administration [frontiersin.org]

- 4. DE2537288A1 - Herstellung von trifluormethylsubstituierten aminobenzonitrilen - Google Patents [patents.google.com]

- 5. 573764-86-0|4-Amino-3-methyl-2-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 6. 49674-28-4|3-Amino-5-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 7. 1369869-39-5|3-Amino-2-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

Application Notes & Protocols: The Strategic Use of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile in Modern Drug Discovery

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile as a high-value pharmaceutical intermediate. We will explore the unique physicochemical properties imparted by the dual trifluoromethyl groups, outline its core reactivity, and present detailed protocols for its strategic incorporation into complex molecular scaffolds. While public domain data on this specific intermediate is emerging, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust framework for its utilization in creating next-generation therapeutics.

Introduction: The Trifluoromethyl Advantage in Medicinal Chemistry

The incorporation of fluorine and fluorinated moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[1] The -CF3 group is a powerful bioisostere for other chemical groups and can dramatically enhance a drug candidate's pharmacological profile by modulating its lipophilicity, metabolic stability, binding affinity, and pKa.[1][2]

4-Amino-3,5-bis(trifluoromethyl)benzonitrile emerges as a particularly valuable building block. It combines three critical functionalities on a single, stable aromatic ring:

-

A Nucleophilic Amino Group: Serves as a primary handle for amide bond formation, sulfonylation, diazotization, and participation in various coupling reactions.

-

An Electrophilic Nitrile Group: A versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings like triazines.[3][4]

-

Two Electron-Withdrawing -CF3 Groups: These groups significantly influence the electronic properties of the ring, increasing the acidity of the amino protons and activating the aromatic core for certain transformations. Their steric bulk and lipophilicity are key for modulating target engagement and pharmacokinetic properties.[1]

This guide provides the technical insights and actionable protocols necessary to leverage this potent intermediate in pharmaceutical R&D.

Physicochemical Properties & Safety Data

Precise experimental data for 4-Amino-3,5-bis(trifluoromethyl)benzonitrile is not widely published. The following table consolidates predicted data and experimental values from highly analogous compounds, such as 4-Amino-3-(trifluoromethyl)benzonitrile and 3,5-Bis(trifluoromethyl)benzonitrile.

| Property | Value / Information | Source / Analogue |

| Molecular Formula | C₉H₄F₆N₂ | N/A |

| Molecular Weight | 254.14 g/mol | N/A |

| Appearance | Expected to be a light yellow to orange crystalline solid | [5] |

| Melting Point | Estimated > 60 °C | [3][5] |

| Solubility | Expected to be soluble in DMSO, Methanol, and other polar organic solvents | [3] |

| LogP | Predicted to be > 3.0 (enhanced lipophilicity) | [1][3] |

| pKa | Predicted to be < -1.0 (amino group acidity increased by -CF3 groups) | [3] |

Handling and Safety Precautions

A specific Safety Data Sheet (SDS) for 4-Amino-3,5-bis(trifluoromethyl)benzonitrile should always be consulted. Based on the hazard profile of related nitriles and fluorinated anilines, the following precautions are mandatory.[6][7][8]

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent the build-up of electrostatic charge.[7][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Core Reactivity and Synthetic Strategy

The synthetic utility of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile is dictated by the orthogonal reactivity of its functional groups, heavily modulated by the potent electron-withdrawing nature of the two -CF3 substituents.

Figure 1: Key reactive sites and potential synthetic transformations of the title compound.

-

N-Acylation and Sulfonylation: The amino group serves as an excellent nucleophile for reactions with acyl chlorides, anhydrides, and sulfonyl chlorides. This is the most direct method for incorporating the bis(trifluoromethyl)aniline moiety into a larger molecule, forming a stable amide or sulfonamide linkage. The electron-withdrawing -CF3 groups decrease the basicity of the amine, often necessitating the use of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the acid byproduct.

-

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt using sodium nitrite under acidic conditions. This highly versatile intermediate can then undergo a variety of transformations, including Sandmeyer reactions to install halides, or other reactions to introduce hydroxyl, thiol, or different functional groups, further expanding the synthetic diversity.

-

Nitrile Group Manipulations: The nitrile group is a robust synthon for a carboxylic acid (via hydrolysis) or a primary amine (via reduction, e.g., with LiAlH₄ or catalytic hydrogenation). This allows for a "functional group switch," where the nitrile initially serves as a stable, unreactive group while other parts of the molecule are modified, only to be converted later in the synthesis.[3]

Application Protocol: Synthesis of a Novel Amide Derivative

This section provides a representative, field-proven protocol for the acylation of the amino group. This is a foundational reaction for utilizing 4-Amino-3,5-bis(trifluoromethyl)benzonitrile as an intermediate in the synthesis of biologically active molecules.

Objective

To synthesize N-(4-cyano-2,6-bis(trifluoromethyl)phenyl)acetamide as a model reaction to demonstrate the standard acylation procedure for this intermediate.

Materials and Reagents

| Reagent | CAS No. | M.W. | Quantity | Moles |

| 4-Amino-3,5-bis(trifluoromethyl)benzonitrile | N/A | 254.14 | 1.00 g | 3.93 mmol |

| Acetyl Chloride | 75-36-5 | 78.50 | 0.31 g (0.28 mL) | 3.93 mmol |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.48 g (0.66 mL) | 4.72 mmol |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 20 mL | N/A |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the model acylation reaction.

Step-by-Step Protocol

-

Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-Amino-3,5-bis(trifluoromethyl)benzonitrile (1.00 g, 3.93 mmol).

-

Dissolution: Add anhydrous dichloromethane (20 mL) and stir until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Causality: Cooling the reaction mixture controls the exothermicity of the acylation reaction, minimizing the formation of potential side products.

-

-

Base Addition: Add triethylamine (0.66 mL, 4.72 mmol, 1.2 equivalents) to the stirred solution.

-

Causality: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents protonation of the starting amine, which would render it unreactive.[12]

-

-

Acylating Agent Addition: Add acetyl chloride (0.28 mL, 3.93 mmol, 1.0 equivalent) dropwise over 5 minutes using a syringe. A precipitate (triethylamine hydrochloride) may form upon addition.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Carefully add deionized water (15 mL) to the flask to quench the reaction and dissolve the amine salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

4-Amino-3,5-bis(trifluoromethyl)benzonitrile is a highly functionalized and synthetically attractive building block for pharmaceutical research. The strategic interplay between its nucleophilic amine, versatile nitrile, and powerfully modulating trifluoromethyl groups provides chemists with a robust platform for generating novel chemical entities. The protocols and insights provided herein serve as a foundational guide for harnessing the potential of this intermediate to address complex challenges in modern drug discovery, from enhancing metabolic stability to fine-tuning target-specific interactions.

References

-

Cas no 327-74-2 (4-amino-3-(trifluoromethyl)benzonitrile). AHH Chemical Co., Ltd. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. PMC (PubMed Central). [Link]

- Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Chiral Building Blocks: The Cornerstone of API Synthesis. Medium. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Institutional Repository. [Link]

-

In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine ? ResearchGate. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. N,N‐Bis(trifluoromethyl)aminoacetonitrile: A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem960.com [chem960.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]